molecular formula C16H17NO2 B8168071 Methyl 2-(3-amino-3'-methyl-[1,1'-biphenyl]-4-yl)acetate

Methyl 2-(3-amino-3'-methyl-[1,1'-biphenyl]-4-yl)acetate

Cat. No.: B8168071
M. Wt: 255.31 g/mol
InChI Key: MYHYCYFGEQJCED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-amino-3’-methyl-[1,1’-biphenyl]-4-yl)acetate is an organic compound that belongs to the class of biphenyl derivatives This compound features a biphenyl core with an amino group and a methyl group attached to one of the phenyl rings, and an ester functional group attached to the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-amino-3’-methyl-[1,1’-biphenyl]-4-yl)acetate typically involves a multi-step process:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and an aryl halide.

    Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction. The nitration of the biphenyl compound yields a nitro derivative, which is then reduced to the corresponding amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Esterification: The final step involves the esterification of the carboxylic acid derivative of the biphenyl compound with methanol in the presence of an acid catalyst like sulfuric acid to yield the desired ester.

Industrial Production Methods

Industrial production of Methyl 2-(3-amino-3’-methyl-[1,1’-biphenyl]-4-yl)acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-amino-3’-methyl-[1,1’-biphenyl]-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of halogenated, nitrated, or sulfonated biphenyl derivatives.

Scientific Research Applications

Methyl 2-(3-amino-3’-methyl-[1,1’-biphenyl]-4-yl)acetate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in the study of enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of Methyl 2-(3-amino-3’-methyl-[1,1’-biphenyl]-4-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with active site residues, while the ester group can undergo hydrolysis to release active metabolites. The biphenyl core provides structural rigidity, enhancing the binding affinity to the target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3-amino-[1,1’-biphenyl]-4-yl)acetate: Lacks the methyl group on the biphenyl ring.

    Methyl 2-(3-nitro-3’-methyl-[1,1’-biphenyl]-4-yl)acetate: Contains a nitro group instead of an amino group.

    Ethyl 2-(3-amino-3’-methyl-[1,1’-biphenyl]-4-yl)acetate: Contains an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 2-(3-amino-3’-methyl-[1,1’-biphenyl]-4-yl)acetate is unique due to the presence of both an amino group and a methyl group on the biphenyl ring, along with a methyl ester functional group

Properties

IUPAC Name

methyl 2-[2-amino-4-(3-methylphenyl)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-11-4-3-5-12(8-11)13-6-7-14(15(17)9-13)10-16(18)19-2/h3-9H,10,17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHYCYFGEQJCED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=C(C=C2)CC(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.